molecular formula C11H19NO5 B2976465 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2137648-38-3

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2976465
CAS No.: 2137648-38-3
M. Wt: 245.275
InChI Key: HNEWHOKHMYVEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl substituent at the 3-position. This compound is structurally notable for its strained four-membered cyclobutane ring, which influences its conformational rigidity and reactivity. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical applications where cyclobutane scaffolds are leveraged for their unique stereoelectronic properties .

Properties

IUPAC Name

3-hydroxy-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-11(8(14)15)4-7(13)5-11/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEWHOKHMYVEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137648-38-3
Record name 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxycyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at room temperature, followed by heating to 90°C for several hours .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation of the hydroxy group forms a ketone.
  • Reduction of the carboxylic acid group forms a primary alcohol.
  • Deprotection of the Boc group yields the free amine.

Scientific Research Applications

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid largely depends on its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous cyclobutane and cyclopentane derivatives containing Boc-protected amino groups and/or hydroxyl/carboxylic acid functionalities. Key distinctions lie in ring size, substituent positioning, and functional group interactions.

Table 1: Structural and Functional Comparisons

Compound Name Structure Molecular Formula Key Features Applications Reference
1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid Cyclobutane with Boc-aminomethyl, 3-hydroxy, and carboxylic acid groups C₁₂H₂₁NO₅ (estimated) Hydroxyl group enhances polarity and hydrogen-bonding potential; strained ring increases reactivity. Potential intermediate for bioactive molecules (e.g., protease inhibitors).
1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid Cyclobutane with Boc-aminomethyl and carboxylic acid (no hydroxyl) C₁₁H₁₉NO₄ Lacks hydroxyl group; reduced polarity compared to target compound. Used in peptide mimetics and rigid scaffolds.
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid Cyclobutane with Boc-amino, dimethyl, and carboxylic acid groups C₁₂H₂₁NO₄ Dimethyl substituents increase steric hindrance; no hydroxyl group. Intermediate in asymmetric synthesis (e.g., chiral drugs).
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-[(3R)-tetrahydrofuran-3-yl]cyclopentanecarboxylic acid Cyclopentane with Boc-amino and tetrahydrofuran substituent C₁₅H₂₆NO₅ Larger ring (cyclopentane) reduces strain; tetrahydrofuran enhances solubility. Hydrogenation precursor for CNS-targeting molecules.
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid Cyclopropane with Boc-amino and carboxylic acid C₉H₁₅NO₄ Smaller ring (cyclopropane) with higher strain; lacks hydroxyl/methyl groups. Building block for constrained peptides.

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in the target compound likely increases water solubility compared to non-hydroxylated analogs (e.g., (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid) .
  • Stability: Boc-protected amines generally enhance stability during synthesis, as seen in 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, which retains integrity under acidic conditions .

Biological Activity

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid, also known as Boc-amino acid , is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies that demonstrate its efficacy.

Basic Information

  • IUPAC Name : 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid
  • CAS Number : 2137648-38-3
  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol

Structural Characteristics

The compound features a cyclobutane ring with a hydroxyl group and a carboxylic acid moiety, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group in various synthetic applications, enhancing the stability and solubility of the compound.

The biological activity of Boc-amino acids primarily involves their role as intermediates in peptide synthesis. The Boc group is easily removable under mild acidic conditions, allowing for the formation of peptides that may exhibit various biological functions.

Antiproliferative Effects

Recent studies have indicated that compounds related to Boc-amino acids can exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of Boc-amino acids have been shown to inhibit cell growth in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has also suggested that certain Boc-protected amino acids possess antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, potentially by disrupting bacterial cell wall synthesis .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of a series of Boc-amino acid derivatives. The results showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a library of Boc-protected amino acids and screened them for antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli, suggesting strong antimicrobial potential .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)10 µM
PC-3 (Prostate Cancer)15 µM
AntimicrobialStaphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
PropertyValue
Molecular FormulaC11H19NO5
Molecular Weight245.28 g/mol
CAS Number2137648-38-3

Q & A

Q. What personal protective equipment (PPE) and engineering controls are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Use chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. For respiratory protection, employ NIOSH-approved P95 respirators for minor exposures or OV/AG/P99 respirators for higher-risk scenarios .
  • Engineering controls: Ensure fume hoods for ventilation, eyewash stations, and safety showers nearby. Avoid drainage contamination and maintain confined-space ventilation protocols .

Q. How should researchers address the lack of published data on physical/chemical properties (e.g., melting point, solubility) during experimental design?

Answer:

  • Perform empirical determinations: Measure melting points via differential scanning calorimetry (DSC) and solubility via sequential solvent testing.
  • Use computational tools (e.g., COSMO-RS) to predict solubility and logP values. Cross-validate with structural analogs (e.g., cyclobutane derivatives with Boc-protected amines) .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
  • Structural confirmation: Nuclear magnetic resonance (NMR; 1H/13C) for functional group analysis and Fourier-transform infrared spectroscopy (FTIR) for hydroxy and carbonyl group identification .

Q. What safety protocols are advised given absent toxicological data?

Answer:

  • Assume acute toxicity and implement ALARA (As Low As Reasonably Achievable) exposure principles.
  • Conduct in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies. Document handling procedures under institutional biosafety guidelines .

Q. How can stability be ensured during storage and reactions?

Answer:

  • Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the Boc group.
  • Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to light, moisture, or extreme pH .

Advanced Research Questions

Q. How can contradictions between theoretical reaction mechanisms and experimental outcomes be resolved?

Answer:

  • Use isotopic labeling (e.g., deuterium at the hydroxycyclobutane site) to track reaction pathways.
  • Perform density functional theory (DFT) calculations to model transition states and compare with experimental kinetic data .

Q. What methodologies determine the stereochemical configuration of the hydroxycyclobutane moiety?

Answer:

  • Single-crystal X-ray diffraction for absolute configuration determination.
  • Chiral chromatography (e.g., HPLC with amylose-based columns) coupled with circular dichroism (CD) spectroscopy .

Q. How does the Boc group influence reactivity in nucleophilic/electrophilic environments?

Answer:

  • The Boc group reduces amine nucleophilicity, directing reactivity to the carboxylic acid or hydroxy groups.
  • Study via competitive reactions: Compare Boc-protected vs. deprotected analogs under identical conditions (e.g., SN2 reactions with alkyl halides) .

Q. How can degradation pathways be systematically studied under accelerated storage conditions?

Answer:

  • Conduct forced degradation studies: Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic pH).
  • Analyze degradation products via LC-MS/MS and propose pathways using software like ACD/Labs .

Q. How do surface adsorption phenomena impact reactivity in catalytic systems?

Answer:

  • Pretreat glassware with silanizing agents to minimize adsorption.
  • Quantify adsorption using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). Compare reaction yields in different vessel materials (glass vs. PTFE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.